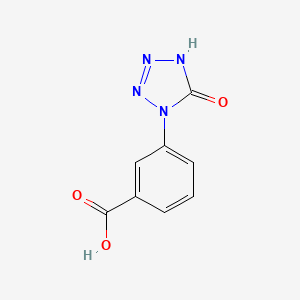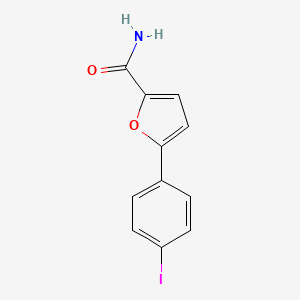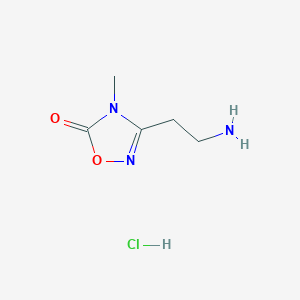
3-(2-Aminoethyl)-4-methyl-4,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Aminoethyl)-4-methyl-4,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an oxadiazole ring, an aminoethyl group, and a methyl group. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-4-methyl-4,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride typically involves the condensation of 2-aminoethylamine with a suitable precursor that contains the oxadiazole ring. One common method involves the reaction of 2-aminoethylamine with 4-methyl-4,5-dihydro-1,2,4-oxadiazol-5-one under acidic conditions to form the desired hydrochloride salt. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced techniques such as chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethyl)-4-methyl-4,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The oxadiazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the aminoethyl group, while substitution reactions can produce a variety of alkylated or acylated derivatives .
Scientific Research Applications
3-(2-Aminoethyl)-4-methyl-4,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to certain biological molecules.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Aminoethyl)-4-methyl-4,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can mimic the structure of certain neurotransmitters, allowing the compound to bind to receptors in the nervous system. This binding can modulate the activity of these receptors, leading to various physiological effects. Additionally, the oxadiazole ring can interact with enzymes, potentially inhibiting their activity and affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Aminoethyl methacrylate hydrochloride: Similar in structure but contains a methacrylate group instead of an oxadiazole ring.
Tryptamine hydrochloride: Contains an indole ring and an aminoethyl group, similar to the aminoethyl group in the target compound.
Triethylenetetramine hydrochloride: Contains multiple aminoethyl groups but lacks the oxadiazole ring.
Uniqueness
3-(2-Aminoethyl)-4-methyl-4,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties. This ring structure can enhance the compound’s stability and reactivity, making it suitable for various applications that similar compounds may not be able to fulfill .
Properties
Molecular Formula |
C5H10ClN3O2 |
|---|---|
Molecular Weight |
179.60 g/mol |
IUPAC Name |
3-(2-aminoethyl)-4-methyl-1,2,4-oxadiazol-5-one;hydrochloride |
InChI |
InChI=1S/C5H9N3O2.ClH/c1-8-4(2-3-6)7-10-5(8)9;/h2-3,6H2,1H3;1H |
InChI Key |
IXTLGNFSRITPFF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NOC1=O)CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


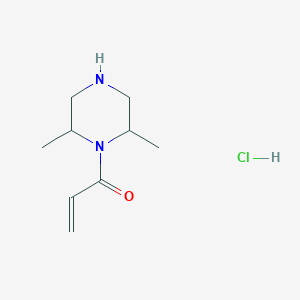
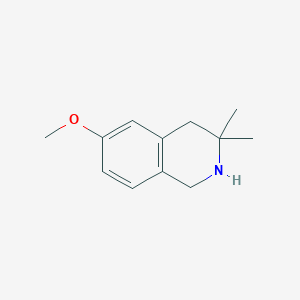
![rac-(3R,4R)-4-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, cis](/img/structure/B13498249.png)
![1-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride](/img/structure/B13498255.png)


![C-[3-Methyl-4-(2,2,2-trifluoro-ethoxy)-pyridin-2-YL]-methylamine](/img/structure/B13498273.png)
![tert-butyl N-{[(1R,2S)-2-aminocyclopentyl]methyl}carbamate](/img/structure/B13498280.png)
![rac-(1R,2S,6R,7R)-8-bromo-3,5-dioxatricyclo[5.2.1.0,2,6]dec-8-ene](/img/structure/B13498294.png)
![5-(2,7-Diazaspiro[3.5]non-2-yl)-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B13498301.png)
